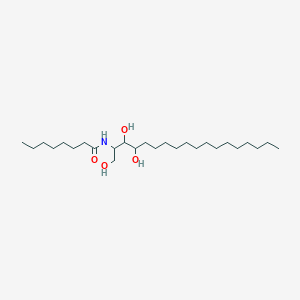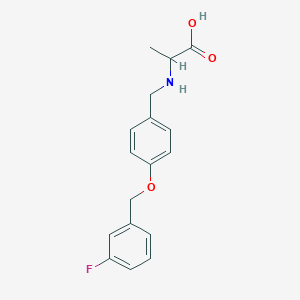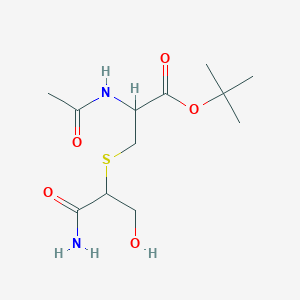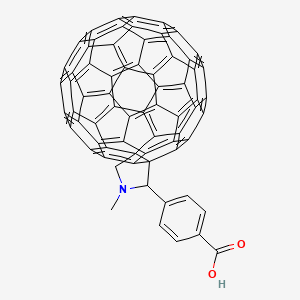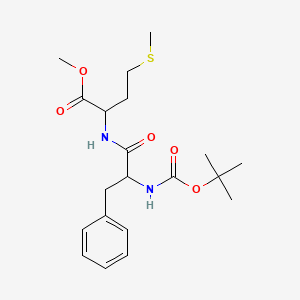
Methyl (tert-butoxycarbonyl)-l-phenylalanyl-l-methioninate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-(tert-butoxycarbonyl)-L-phenylalanyl-L-methioninate is a compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis, particularly in the field of peptide chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is often employed to protect the amino group during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(tert-butoxycarbonyl)-L-phenylalanyl-L-methioninate typically involves the protection of the amino group of L-phenylalanine with a tert-butoxycarbonyl group. This is followed by the esterification of the carboxyl group with methanol. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to introduce the Boc group . The esterification step can be carried out using methanol and a suitable catalyst under mild conditions .
Industrial Production Methods
In industrial settings, the production of methyl N-(tert-butoxycarbonyl)-L-phenylalanyl-L-methioninate can be scaled up using flow microreactor systems. These systems offer a more efficient and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Methyl N-(tert-butoxycarbonyl)-L-phenylalanyl-L-methioninate undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to form sulfoxides or sulfones.
Reduction: The Boc group can be removed under reductive conditions using reagents such as sodium borohydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected amines.
Substitution: Carboxylic acids.
科学研究应用
Methyl N-(tert-butoxycarbonyl)-L-phenylalanyl-L-methioninate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of methyl N-(tert-butoxycarbonyl)-L-phenylalanyl-L-methioninate involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection . This selective deprotection is crucial in multi-step synthesis processes where different functional groups need to be protected and deprotected at specific stages.
相似化合物的比较
Methyl N-(tert-butoxycarbonyl)-L-phenylalanyl-L-methioninate can be compared with other similar compounds such as:
- N-(tert-Butoxycarbonyl)-L-serine methyl ester
- N-(tert-Butoxycarbonyl)-L-cysteine methyl ester
- N,N,N-Tris(tert-butoxycarbonyl)-L-arginine
These compounds also feature the Boc protecting group and are used in peptide synthesis. methyl N-(tert-butoxycarbonyl)-L-phenylalanyl-L-methioninate is unique due to the presence of both phenylalanine and methionine residues, which provide specific chemical properties and reactivity.
属性
IUPAC Name |
methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5S/c1-20(2,3)27-19(25)22-16(13-14-9-7-6-8-10-14)17(23)21-15(11-12-28-5)18(24)26-4/h6-10,15-16H,11-13H2,1-5H3,(H,21,23)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRFQIOAEDHQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S,3S,4S,5R)-6-[4-(5,7-Dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12321728.png)
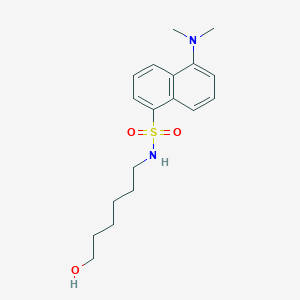
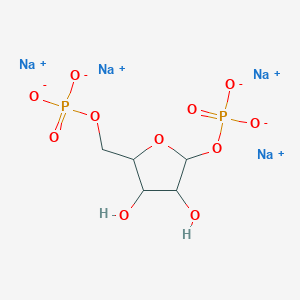
![2-(Hydroxymethyl)-6-[4-methyl-3-[(5-phenylthiophen-2-yl)methyl]phenyl]oxane-3,4,5-triol](/img/structure/B12321735.png)
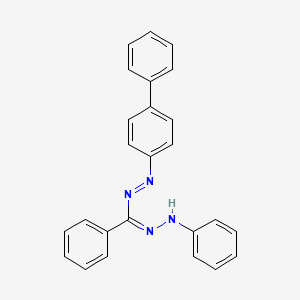
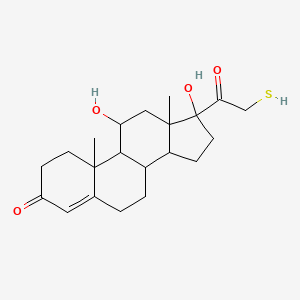


![L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]-](/img/structure/B12321756.png)
